

Technical Guide: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol*

CAS No.: 1696437-91-8

Cat. No.: B1411902

[Get Quote](#)

High-Purity Pharmacophore Intermediate for Medicinal Chemistry

Part 1: Executive Summary & Compound Identity

1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol is a specialized heterocyclic intermediate used primarily in the development of soluble Guanylate Cyclase (sGC) stimulators and tyrosine kinase inhibitors (e.g., c-Met, ALK). It serves as a bioisostere for phenol moieties or as a precursor for ether-linked pharmacophores, providing a critical "hinge-binding" or "hydrophobic pocket" interaction motif due to the specific halogenation pattern of the benzyl group.

This guide details the synthesis, physicochemical properties, and handling protocols for this compound, derived from the commercially available 4-Chloro-3-fluorobenzyl bromide.

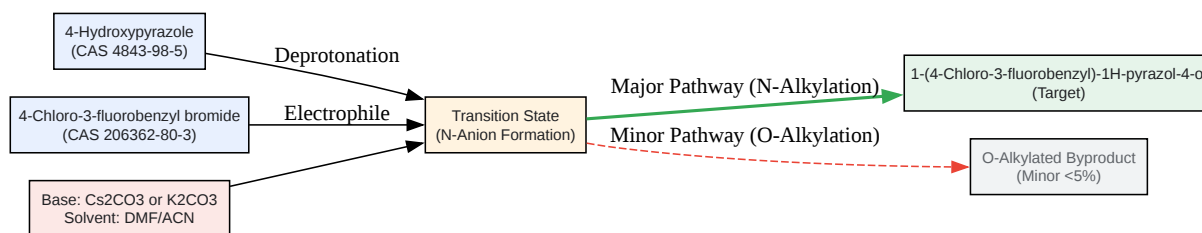
Chemical Identity Table

Property	Detail
Chemical Name	1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
Common Synonyms	1-[(4-Chloro-3-fluorophenyl)methyl]-4-hydroxypyrazole; 1-(4-Chloro-3-fluorobenzyl)-4-pyrazolol
Precursor CAS (Benzyl)	206362-80-3 (4-Chloro-3-fluorobenzyl bromide)
Precursor CAS (Pyrazole)	4843-98-5 (4-Hydroxypyrazole)
Molecular Formula	C ₁₀ H ₈ ClFN ₂ O
Molecular Weight	226.64 g/mol
Predicted LogP	1.8 – 2.1
pKa (OH group)	~9.5 (Predicted)
Appearance	Off-white to pale yellow solid

Part 2: Synthesis & Experimental Protocol

The synthesis of **1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol** is achieved via a nucleophilic substitution (N-alkylation) reaction. The 4-hydroxypyrazole core is amphoteric; therefore, controlling the pH and solvent system is critical to favor N-alkylation over O-alkylation.

Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Selective N-alkylation pathway using Cesium Carbonate to suppress O-alkylation side reactions.

Detailed Protocol: N-Alkylation

Objective: Synthesize 10g of **1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol**.

Reagents:

- 4-Hydroxypyrazole (CAS 4843-98-5): 3.70 g (44.0 mmol)
- 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3): 9.83 g (44.0 mmol)
- Cesium Carbonate ():
21.5 g (66.0 mmol) [Alternative:
]
- Dimethylformamide (DMF): 100 mL (Anhydrous)

Step-by-Step Methodology:

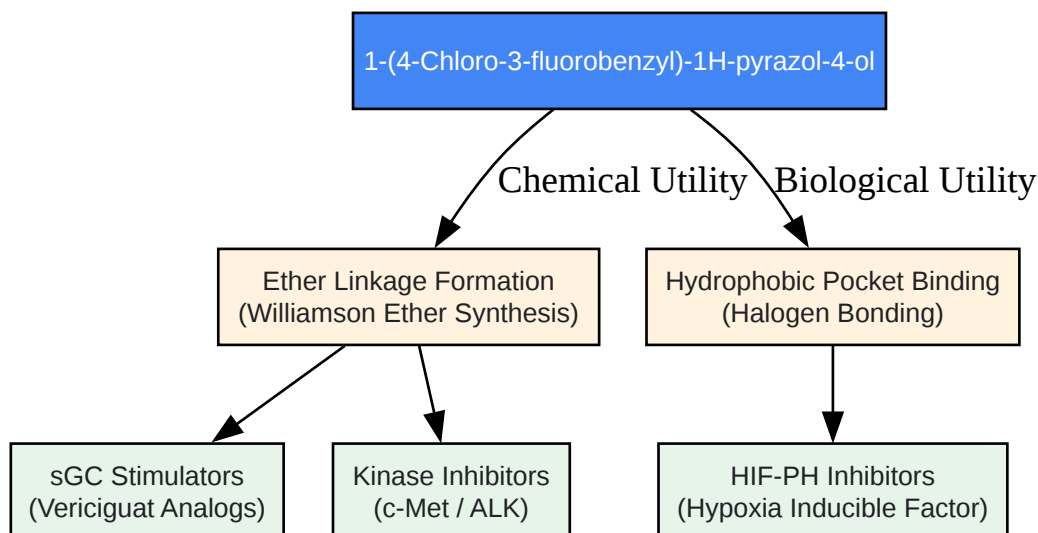
- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-hydroxypyrazole (3.70 g) in anhydrous DMF (80 mL).
- Deprotonation: Cool the solution to 0°C in an ice bath. Add Cesium Carbonate (21.5 g) in a single portion. Stir for 30 minutes at 0°C to ensure formation of the pyrazolate anion.
 - Scientific Note: Cs₂CO₂ is preferred over K₂CO₃ due to the "Cesium Effect," which enhances the solubility of the base in DMF and often improves N/O selectivity ratios.
- Alkylation: Dissolve 4-Chloro-3-fluorobenzyl bromide (9.83 g) in the remaining DMF (20 mL) and add it dropwise to the reaction mixture over 15 minutes.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 227.0).

- Quenching: Pour the reaction mixture into ice-water (400 mL) and adjust pH to ~6–7 with 1M HCl if necessary.
- Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Combine organic layers and wash with brine (2 x 100 mL) to remove residual DMF.
- Drying & Concentration: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.
- Purification: Purify via flash column chromatography (Silica Gel, 230–400 mesh).
 - Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).
 - Observation: The product typically elutes after the non-polar impurities.
- Final Yield: Isolate the product as an off-white solid. Expected yield: 65–75%.

Part 3: Applications in Drug Discovery

This molecule is a versatile building block. The 4-chloro-3-fluorobenzyl moiety is a privileged substructure found in several high-affinity inhibitors, providing specific halogen-bond interactions within the ATP-binding pocket of kinases or the heme-binding domain of sGC.

Pharmacophore Integration Workflow



[Click to download full resolution via product page](#)

Caption: Utilization of the scaffold in diverse medicinal chemistry campaigns.

Key Structural Features:

- 4-Hydroxyl Group: Acts as a nucleophile for further derivatization (e.g., creating ether linkages to pyridine or pyrimidine rings, common in Vericiguat-like structures).
- Benzyl Halogens (Cl/F): The 4-Cl, 3-F substitution pattern is critical for metabolic stability (blocking para-oxidation) and improving potency via lipophilic interactions.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

- Precursor (Benzyl Bromide): Highly corrosive and a potent lachrymator. Handle only in a functioning fume hood.
- Product (Pyrazol-4-ol): Irritant to eyes, respiratory system, and skin.

Storage:

- Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
- The 4-hydroxy group is susceptible to oxidation; protect from light.

Self-Validating Check:

- NMR Verification: The methylene () protons of the benzyl group should appear as a singlet around 5.2–5.4 ppm in ¹H-NMR (DMSO-d₆).
- Mass Spec: Confirm the characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).

References

- Sigma-Aldrich. 4-Chloro-3-fluorobenzyl bromide (CAS 206362-80-3) Product Specification. [Link](#)
- PubChem. 4-Hydroxypyrazole (CAS 4843-98-5) Compound Summary. [Link](#)
- TCI Chemicals. 4-Chloro-3-fluorobenzyl Bromide Safety Data Sheet. [Link](#)
- Organic Syntheses. General Methods for N-Alkylation of Pyrazoles. Org. [\[1\]](#) [\[2\]](#) Synth. 2008, 85, 179. (Adapted for specific benzyl halide). [\[1\]](#) [\[3\]](#) [Link](#)
- ChemicalBook. 4-Chloro-3-fluorobenzyl bromide Supplier Data. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 4-Fluorobenzyl bromide 97 459-46-1 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- To cite this document: BenchChem. [Technical Guide: 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1411902#1-4-chloro-3-fluorobenzyl-1h-pyrazol-4-ol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com